4-Bromophenyl 2-(4-phenoxyphenoxy)acetate
Description
Contextualization of the Compound within Organic Chemistry
From a structural standpoint, 4-Bromophenyl 2-(4-phenoxyphenoxy)acetate is an ester synthesized from 2-(4-phenoxyphenoxy)acetic acid and 4-bromophenol (B116583). researchgate.net This places it within the broad class of aryloxyalkanoic acid derivatives, a group of compounds known for their diverse biological activities and applications in materials science. The synthesis of this compound typically involves a two-step process: the preparation of 2-(4-phenoxyphenoxy)acetic acid followed by its esterification with 4-bromophenol. researchgate.net
Physicochemical Properties of this compound
| Property | Value/Description |
|---|---|
| Molecular Formula | C₂₀H₁₅BrO₄ |
| Molecular Weight | ~399.24 g/mol |
| Melting Point | Estimated 85–90°C |
| Boiling Point | Estimated 380–385°C |
| Solubility | Insoluble in water; soluble in organic solvents like THF, DCM, and toluene (B28343). |
| LogP (Partition Coefficient) | Predicted 4.2 |
Note: Some physical properties are estimated based on analogous compounds. researchgate.net
Significance of the Phenoxyphenoxy and Bromophenyl Moieties in Chemical Design
The two primary structural components of this compound, the phenoxyphenoxy and bromophenyl moieties, are of considerable importance in the design of new molecules with specific functions.
The phenoxyphenoxy group is recognized for its contribution to the lipophilicity and steric bulk of a molecule. researchgate.net This diaryl ether structure is a common feature in various biologically active compounds, where it can enhance interactions with hydrophobic binding sites in enzymes and receptors. Furthermore, the flexibility of the ether linkage can allow the molecule to adopt favorable conformations for binding. In the realm of materials science, the phenoxyphenoxy moiety can impart desirable thermal and mechanical properties to polymers and liquid crystals.
The bromophenyl moiety is a versatile building block in organic synthesis. The presence of a bromine atom provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the straightforward introduction of new carbon-carbon or carbon-heteroatom bonds. This facilitates the synthesis of a wide array of derivatives with diverse electronic and steric properties. Bromine, as a halogen, is also known to participate in halogen bonding, a non-covalent interaction that can influence crystal packing and molecular recognition processes. In medicinal chemistry, the incorporation of a bromine atom can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.
Overview of Current Research Trajectories Involving this compound
While specific research exclusively focused on this compound is not extensively documented in publicly available literature, the known applications of its constituent parts and related structures suggest several promising avenues for investigation.
Materials Science: The rigid, aromatic nature of the molecule, combined with the potential for intermolecular interactions involving the bromine atom and the ether linkages, makes it a candidate for research in the field of liquid crystals and advanced polymers. The phenoxyphenyl ester linkage is a known feature in some liquid crystalline materials. scispace.com
Synthetic Chemistry: The compound can serve as a versatile intermediate in the synthesis of more complex molecules. The ester linkage can be hydrolyzed to liberate the carboxylic acid and the bromophenol, while the bromine atom on the phenyl ring provides a site for further functionalization.
Table of Compounds Mentioned
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₂₀H₁₅BrO₄ |
| 2-(4-phenoxyphenoxy)acetic acid | C₁₄H₁₂O₄ |
| 4-bromophenol | C₆H₅BrO |
Structure
3D Structure
Properties
IUPAC Name |
(4-bromophenyl) 2-(4-phenoxyphenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrO4/c21-15-6-8-19(9-7-15)25-20(22)14-23-16-10-12-18(13-11-16)24-17-4-2-1-3-5-17/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMWRYIJGFFTWKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)OCC(=O)OC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Chemistry and Methodologies for 4 Bromophenyl 2 4 Phenoxyphenoxy Acetate
Historical Development of Synthetic Routes to 4-Bromophenyl 2-(4-phenoxyphenoxy)acetate
The synthetic history of the target compound is intrinsically linked to the development of three core chemical transformations: the formation of a diaryl ether, the synthesis of a phenoxyacetic acid, and the esterification of a phenol (B47542) with a carboxylic acid.
The diaryl ether moiety, 4-phenoxyphenol (B1666991), is traditionally synthesized via the Ullmann condensation , a reaction discovered by Fritz Ullmann in 1905. synarchive.com This classical method involves the copper-catalyzed reaction of an aryl halide with a phenoxide at high temperatures (often exceeding 200°C), sometimes in polar, high-boiling solvents like nitrobenzene (B124822) or in the absence of a solvent. scielo.org.mxwikipedia.org While foundational, these conditions were harsh and often resulted in moderate yields, limiting the scope to specific substrates. wikipedia.org
The synthesis of the phenoxyacetic acid component from a phenol and a haloacetic acid derivative is a variation of the Williamson ether synthesis , a method developed by Alexander Williamson in 1850. wikipedia.org This SN2 reaction, typically between an alkoxide (or phenoxide) and an alkyl halide, became a fundamental method for ether formation due to its broad applicability for preparing both symmetrical and asymmetrical ethers. wikipedia.orgmasterorganicchemistry.com
Finally, the esterification of the resulting 2-(4-phenoxyphenoxy)acetic acid with 4-bromophenol (B116583) would have historically been approached via methods like Fischer-Speier esterification. This acid-catalyzed reaction between a carboxylic acid and an alcohol is one of the oldest and most straightforward esterification methods. However, its requirement for strong acid and heat, along with the need to remove water to drive the equilibrium, makes it less suitable for sensitive or complex molecules. A more direct historical approach would involve converting the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the phenol.
Contemporary Approaches to Esterification for this compound Synthesis
Modern organic synthesis offers milder and more efficient methods for the final esterification step. Two prominent contemporary methods are the Steglich esterification and the Mitsunobu reaction, both of which are well-suited for coupling phenols with carboxylic acids under gentle conditions.
Steglich Esterification: First reported by Wolfgang Steglich in 1978, this method utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), as a coupling reagent. wikipedia.orgsynarchive.com A catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) is crucial for the reaction's success. The reaction proceeds at room temperature by activating the carboxylic acid with DCC to form a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer agent, forming an even more reactive acyl-pyridinium species that is readily attacked by the phenolic hydroxyl group of 4-bromophenol. rsc.org A key advantage is the mild, often neutral, reaction conditions. rsc.org
Mitsunobu Reaction: Discovered by Oyo Mitsunobu, this reaction converts an alcohol (in this case, 4-bromophenol) into an ester using triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The reaction mechanism involves the formation of a phosphonium (B103445) salt intermediate, which activates the hydroxyl group, making it a good leaving group for subsequent nucleophilic attack by the carboxylate anion of 2-(4-phenoxyphenoxy)acetic acid. missouri.edu The Mitsunobu reaction is known for its mild conditions and reliability, although the removal of byproducts like triphenylphosphine oxide can present purification challenges. wikipedia.orgresearchgate.net
Optimization of Reaction Conditions and Yields for Efficient Production
(1) Diaryl Ether Synthesis (Ullmann-Type Reaction): Modern advancements have significantly improved the traditional Ullmann reaction. Optimization focuses on the catalyst system and reaction conditions.
Catalyst and Ligand: While classical reactions used stoichiometric copper powder, contemporary methods use catalytic amounts of copper(I) salts like CuI or Cu₂O. organic-chemistry.org The addition of ligands, such as diamines, amino acids, or salicylaldoxime, can dramatically accelerate the reaction and allow for lower temperatures, improving yields and functional group tolerance. organic-chemistry.orgacs.org
Base and Solvent: The choice of base is critical. Strong, non-nucleophilic bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are often superior to hydroxides. organic-chemistry.org Solvents like acetonitrile (B52724), DMF, or toluene (B28343) are commonly used. acs.orgnumberanalytics.com
Interactive Table: Optimization of Ullmann-Type Diaryl Ether Synthesis Data is illustrative and based on typical findings for similar reactions.
| Parameter | Variation | Effect on Yield | Rationale |
|---|---|---|---|
| Catalyst | Cu Powder | Moderate | Traditional, requires high temperatures. |
| CuI / Ligand | High | Catalytic, milder conditions, better solubility. acs.org | |
| Base | NaOH | Low-Moderate | Can lead to side reactions (hydrolysis). |
| K₂CO₃ / Cs₂CO₃ | High | Effective at deprotonating phenol without side reactions. organic-chemistry.org | |
| Temperature | >200°C | Moderate | Traditional, can cause substrate decomposition. scielo.org.mx |
| 80-120°C | High | Modern ligand systems enable lower temperatures. | |
| Solvent | Nitrobenzene | Moderate | Traditional, high boiling point but toxic. |
(2) Phenoxyacetic Acid Synthesis: This Williamson-type ether synthesis is generally efficient. Optimization involves selecting an appropriate base (e.g., NaOH, K₂CO₃) to deprotonate the 4-phenoxyphenol and a suitable solvent (e.g., DMF, acetone) to facilitate the SN2 reaction with an alkylating agent like ethyl bromoacetate, followed by hydrolysis. mdpi.com
(3) Esterification: For the Steglich esterification, optimization involves adjusting the stoichiometry of the coupling reagents (EDC/DCC) and ensuring the reaction is performed under anhydrous conditions to prevent hydrolysis of the activated intermediate. researchgate.net For the Mitsunobu reaction, careful, slow addition of the azodicarboxylate at low temperatures (e.g., 0°C) is crucial to control the reaction rate and minimize side-product formation. wikipedia.org
Green Chemistry Principles Applied to the Synthesis of this compound
Applying the principles of green chemistry to the proposed synthesis can reduce its environmental impact.
Catalysis: The shift from stoichiometric copper to catalytic copper systems in the Ullmann reaction is a significant green improvement, reducing metal waste. numberanalytics.com Further development of recyclable, heterogeneous catalysts is an active area of research.
Alternative Solvents: Efforts have been made to replace hazardous solvents. For the Williamson ether synthesis, phase-transfer catalysis can enable the use of water as a solvent, which is a significant improvement over volatile organic compounds (VOCs). researchgate.netchegg.com Supercritical carbon dioxide (scCO₂) has also been explored as a green solvent for diaryl ether synthesis. nih.gov For the Steglich esterification, solvents like acetonitrile are considered greener alternatives to chlorinated solvents like dichloromethane (B109758) (DCM). rsc.orgyoutube.com
Atom Economy: Esterification reactions that produce water as the only byproduct are inherently more atom-economical. However, methods like Steglich and Mitsunobu generate stoichiometric amounts of byproducts (dicyclohexylurea and triphenylphosphine oxide, respectively). wikipedia.orgwikipedia.org While effective, this detracts from their "greenness." Catalytic esterification methods are therefore a desirable goal.
Energy Efficiency: The use of modern, ligand-assisted copper catalysis allows for significantly lower reaction temperatures in the Ullmann coupling, reducing energy consumption compared to historical methods. acs.org Microwave-assisted synthesis is another strategy to reduce reaction times and energy input. numberanalytics.com
Chemo- and Regioselectivity Considerations in Synthetic Strategies
Achieving the desired structure of this compound requires careful control of selectivity at various stages.
Regioselectivity in Bromination: The synthesis of the 4-bromophenol precursor requires selective bromination of phenol at the para position. The reaction of phenol with bromine can also produce the ortho isomer (2-bromophenol) and polybrominated products. To maximize the yield of the desired para isomer, the reaction is typically carried out at low temperatures in a non-polar solvent like carbon disulfide. prepchem.comchemicalbook.com At -30°C, yields of 4-bromophenol can be as high as 97%. prepchem.com
Chemoselectivity in Etherification: In the synthesis of 2-(4-phenoxyphenoxy)acetic acid from 4-phenoxyphenol, the reaction is a selective O-alkylation. While C-alkylation is a possible side reaction for phenoxides, it is generally disfavored under the conditions of the Williamson ether synthesis. jk-sci.com The Ullmann reaction to form the diaryl ether backbone is highly selective for C-O bond formation.
Chemoselectivity in Esterification: Contemporary methods like the Steglich and Mitsunobu reactions offer excellent chemoselectivity. They specifically facilitate the reaction between the carboxylic acid and the phenol, tolerating many other functional groups that might be present in more complex substrates. For instance, the Mitsunobu reaction can distinguish between alcoholic and phenolic hydroxyl groups. acs.org
Scalability and Industrial Feasibility of this compound Production Methods
The translation of a laboratory synthesis to an industrial scale requires consideration of cost, safety, robustness, and purification.
Raw Materials: The primary starting materials, such as phenol, bromine, and chloroacetic acid derivatives, are commodity chemicals and are readily available at an industrial scale. prepchem.comchemicalbook.com
Diaryl Ether Synthesis: The scalability of the Ullmann reaction has been historically challenging due to the harsh conditions and the need to handle large amounts of copper. However, modern catalytic versions operating at lower temperatures with reduced catalyst loading are more amenable to large-scale production. acs.org The cost and availability of specialized ligands for these catalytic systems must be considered.
Esterification: For industrial-scale esterification, direct activation of the carboxylic acid, for example by converting it to its acyl chloride with thionyl chloride, is often the most cost-effective and scalable method. While methods like Steglich and Mitsunobu are invaluable in laboratory and fine chemical synthesis due to their mildness, they are less ideal for bulk production. The high cost of reagents (DCC, PPh₃, DEAD) and the challenge of removing large quantities of solid byproducts (DCU, PPh₃O) on an industrial scale are significant drawbacks. rsc.org
Process and Purification: Each step requires purification. The removal of copper catalyst residues from the diaryl ether intermediate is a critical step. For the final product, chromatographic purification, common in lab-scale synthesis, is often not feasible for large quantities. Therefore, developing a process that yields a product pure enough to be isolated by crystallization is highly desirable for industrial feasibility.
Mechanistic Studies of Chemical Transformations Involving 4 Bromophenyl 2 4 Phenoxyphenoxy Acetate
Reaction Kinetics and Thermodynamics of 4-Bromophenyl 2-(4-phenoxyphenoxy)acetate Reactivity
No published data on the rate laws, reaction orders, activation energies, or thermodynamic parameters (enthalpy, entropy, Gibbs free energy) for reactions involving this compound were found.
Investigation of Reaction Intermediates and Transition States During Transformations
There are no spectroscopic or computational studies identifying or characterizing any transient species, intermediates, or transition state structures for transformations of this compound.
Catalytic Transformations Utilizing or Affecting this compound
Information regarding the use of catalysts to promote or influence reactions of this specific ester, such as its hydrolysis or other transformations, is not available in the reviewed literature.
Role of Solvent Effects and Reaction Environment on Chemical Reactivity Profiles
While general principles of solvent effects on ester reactions are well-established, no studies have specifically investigated how different solvents or reaction environments influence the reactivity of this compound.
Photochemical and Radiolytic Pathways of this compound
There is a lack of research on the photochemical or radiolytic behavior of this compound, including any potential for photo-induced rearrangements (like the Photo-Fries reaction), cleavage, or other transformations upon exposure to light or ionizing radiation.
Thermal Degradation Mechanisms of this compound
No studies on the thermal stability or the mechanisms of thermal decomposition of this compound have been reported.
Due to the absence of specific data for the target molecule, the generation of data tables and detailed research findings as requested is not feasible.
Derivatization and Structural Modification of 4 Bromophenyl 2 4 Phenoxyphenoxy Acetate
Synthesis of Analogues and Homologues of 4-Bromophenyl 2-(4-phenoxyphenoxy)acetate
The synthesis of analogues and homologues of this compound can be systematically approached by modifying its three primary structural components: the 4-bromophenyl ring, the acetate (B1210297) linker, and the 2-(4-phenoxyphenoxy) moiety.
Modification of the 2-(4-phenoxyphenoxy)acetyl Moiety:
The synthesis of derivatives often begins with the preparation of substituted 2-(4-phenoxyphenoxy)acetic acids. A general route involves the reaction of a substituted 4-phenoxyphenol (B1666991) with chloroacetic acid in the presence of a base. This allows for the introduction of various substituents on the terminal phenyl ring. For instance, analogues with electron-donating or electron-withdrawing groups can be prepared to probe electronic effects on activity.
A versatile method for creating diverse phenoxyacetic acid derivatives involves the reaction of substituted phenols with ethyl bromoacetate, followed by hydrolysis of the resulting ester. For example, starting with substituted 4-formylphenols, the corresponding 2-(4-formylphenoxy)acetic acids can be synthesized. These aldehyde functionalities can then be further elaborated into a variety of other groups.
| Starting Material | Reagents | Product |
| Substituted 4-phenoxyphenol | 1. ClCH₂COOH, Base; 2. H₃O⁺ | Substituted 2-(4-phenoxyphenoxy)acetic acid |
| Substituted Phenol (B47542) | 1. BrCH₂COOEt, K₂CO₃; 2. NaOH, H₂O | Substituted Phenoxyacetic acid |
| 4-Formylphenol | 1. Ethyl bromoacetate, K₂CO₃; 2. NaOH, MeOH | 2-(4-formylphenoxy)acetic acid mdpi.com |
Modification of the 4-Bromophenyl Moiety:
The synthesis of various 4-bromophenyl derivatives is also well-established. For instance, 4-bromoanisole (B123540) can be produced through the reaction of a bromide source with anisole (B1667542) in the presence of an oxidizing agent and an acid. Such substituted bromophenols serve as key building blocks for derivatization.
| Phenol Derivative | Coupling with | Product |
| 4-Chlorophenol | 2-(4-phenoxyphenoxy)acetyl chloride | 4-Chlorophenyl 2-(4-phenoxyphenoxy)acetate |
| 4-Methylphenol | 2-(4-phenoxyphenoxy)acetic acid, DCC | 4-Methylphenyl 2-(4-phenoxyphenoxy)acetate |
| 4-Methoxyphenol | 2-(4-phenoxyphenoxy)acetic acid, EDC | 4-Methoxyphenyl 2-(4-phenoxyphenoxy)acetate |
Functional Group Interconversions and Manipulations of the this compound Scaffold
The core structure of this compound contains several functional groups that can be chemically manipulated to yield a variety of derivatives.
Ester Group Modification:
The ester linkage is a key functional group that can be hydrolyzed to yield 2-(4-phenoxyphenoxy)acetic acid and 4-bromophenol (B116583). The carboxylic acid can then be converted into other functional groups, such as amides, by reaction with various amines. This transformation introduces a hydrogen bond donor and alters the polarity and bioavailability of the resulting compound.
Ether Linkage Manipulation:
The ether linkages in the 2-(4-phenoxyphenoxy) moiety are generally stable. However, cleavage of these bonds can be achieved under harsh conditions, such as with strong acids like HBr or HI, which would also affect other parts of the molecule. More subtle modifications would typically be incorporated during the synthesis of the phenoxyphenol precursor.
Aromatic Ring Substitutions:
The bromine atom on the 4-bromophenyl ring is a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions. For example, Suzuki coupling with boronic acids can introduce new aryl or alkyl groups. Sonogashira coupling with terminal alkynes can be used to install alkynyl moieties, which can serve as handles for further functionalization, such as in click chemistry. Buchwald-Hartwig amination can replace the bromine with a range of nitrogen-containing functional groups.
| Reaction Type | Reagents | Product Functionality |
| Suzuki Coupling | R-B(OH)₂, Pd catalyst, base | Aryl, Alkyl |
| Sonogashira Coupling | R-C≡CH, Pd/Cu catalyst, base | Alkynyl |
| Buchwald-Hartwig Amination | R₂NH, Pd catalyst, base | Amino |
| Heck Coupling | Alkene, Pd catalyst, base | Alkenyl |
Structure-Reactivity Relationships in Modified this compound Scaffolds
Systematic modifications of the this compound scaffold allow for the investigation of structure-reactivity relationships (SAR). These studies are crucial for understanding how specific structural features influence the compound's chemical reactivity and biological activity.
The electronic nature of substituents on the aromatic rings can significantly impact the reactivity of the ester group towards hydrolysis. Electron-withdrawing groups on the 4-bromophenyl ring would make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack, potentially increasing the rate of hydrolysis. Conversely, electron-donating groups would decrease the rate of hydrolysis.
The steric bulk of substituents near the ester linkage can also influence its reactivity. Large, bulky groups may hinder the approach of nucleophiles, thereby slowing down hydrolysis.
In the context of biological activity, SAR studies on related compound classes have demonstrated the importance of specific functional groups and their positions. For example, in a series of 4-aminoquinoline-hydrazones, the nature and position of substituents on the aromatic rings were found to be critical for their antibacterial activity. Similarly, for some bioactive compounds, the presence of a bromine atom is a key structural requirement for their inhibitory effects.
| Modification | Predicted Effect on Reactivity | Potential Impact on Biological Activity |
| Electron-withdrawing group on 4-bromophenyl ring | Increased rate of ester hydrolysis | Altered binding affinity and metabolic stability |
| Electron-donating group on 4-bromophenyl ring | Decreased rate of ester hydrolysis | Altered binding affinity and metabolic stability |
| Bulky substituent near the ester | Decreased rate of ester hydrolysis | Steric hindrance at the binding site |
| Replacement of bromine with other halogens | Altered electronic and lipophilic character | Modulation of binding affinity and membrane permeability |
Development of Novel Chemical Probes and Tags Derived from this compound
The structure of this compound can be adapted for the development of chemical probes and tags to study biological systems. This typically involves the incorporation of a reporter group, such as a fluorescent dye, a biotin (B1667282) tag for affinity purification, or a photoaffinity label for identifying binding partners.
A common strategy is to introduce a reactive handle, such as an alkyne or azide (B81097) group, onto the scaffold. This can be achieved through derivatization of the 4-bromophenyl ring via a Sonogashira coupling to introduce an alkyne, or by starting with a phenol that already contains the desired functional group. This "clickable" handle can then be used to attach a reporter group using copper-catalyzed azide-alkyne cycloaddition (CuAAC) chemistry.
Alternatively, a linker with a terminal functional group suitable for conjugation, such as a carboxylic acid or an amine, can be attached to the aromatic rings. This linker provides a site for the attachment of various tags without significantly perturbing the core structure of the molecule.
| Probe Type | Modification Strategy | Application |
| Fluorescent Probe | Attachment of a fluorophore (e.g., fluorescein, rhodamine) via a linker. | Visualization of the compound's localization in cells. |
| Affinity Probe | Incorporation of a biotin tag. | Identification and isolation of binding partners. |
| Photoaffinity Label | Introduction of a photoreactive group (e.g., benzophenone, diazirine). | Covalent labeling of target proteins upon UV irradiation. |
Computational Chemistry and Theoretical Investigations of 4 Bromophenyl 2 4 Phenoxyphenoxy Acetate
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in characterizing the electronic properties of 4-Bromophenyl 2-(4-phenoxyphenoxy)acetate. These calculations can predict the molecule's geometry, orbital energies, and charge distribution, which are fundamental to understanding its reactivity.
Detailed analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For this compound, the phenoxy groups are expected to be electron-rich and contribute significantly to the HOMO, while the bromophenyl acetate (B1210297) moiety, with its electron-withdrawing bromine atom and carbonyl group, is likely to influence the LUMO.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. In the MEP of this compound, regions of negative potential (typically colored red or yellow) are expected around the oxygen atoms of the ester and ether linkages, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (blue) would be associated with the hydrogen atoms.
Table 1: Calculated Electronic Properties of this compound
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Electron-donating ability |
| LUMO Energy | -1.2 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |
| Dipole Moment | 2.5 D | Polarity and intermolecular interactions |
Note: These values are hypothetical and representative of what would be expected from DFT calculations.
Conformational Analysis and Molecular Dynamics Simulations of this compound
The flexibility of this compound, arising from the rotatable bonds of the ether and ester linkages, results in a complex conformational landscape. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is often achieved by systematically rotating key dihedral angles and calculating the corresponding potential energy.
Table 2: Key Dihedral Angles and Conformational Energies
| Dihedral Angle | Description | Predicted Low-Energy Conformations (degrees) |
| τ1 (C-O-C-C) | Phenoxy-phenyl ether linkage | ~120° and ~-120° |
| τ2 (O-C-C=O) | Acetate linkage | ~180° (trans) and ~0° (cis) |
| τ3 (C-O-C-C) | Phenyl-acetate ester linkage | ~180° |
Note: The values presented are illustrative of expected stable conformations.
Prediction of Reaction Pathways and Energetics for its Transformations
Theoretical chemistry can be used to predict the most likely pathways for chemical reactions involving this compound and to calculate the associated energy changes. This includes identifying transition states and calculating activation energies, which are crucial for understanding reaction kinetics.
One of the most probable transformations for this molecule is the hydrolysis of the ester bond, which would yield 4-bromophenol (B116583) and 2-(4-phenoxyphenoxy)acetic acid. Computational modeling can elucidate the mechanism of this reaction, whether it proceeds via an acid- or base-catalyzed pathway. By mapping the potential energy surface of the reaction, stationary points corresponding to reactants, transition states, and products can be identified.
Another potential reaction is nucleophilic aromatic substitution on the bromophenyl ring. The feasibility of such a reaction can be assessed by calculating the activation energy required for a nucleophile to displace the bromine atom.
Table 3: Predicted Energetics for Ester Hydrolysis
| Reaction Step | ΔG‡ (kcal/mol) | Reaction Type |
| Base-catalyzed hydrolysis (transition state) | +15 | Favorable |
| Acid-catalyzed hydrolysis (transition state) | +25 | Less favorable |
Note: These are hypothetical free energies of activation to illustrate the predictive power of such calculations.
Molecular Modeling of Intermolecular Interactions (e.g., host-guest chemistry, supramolecular assemblies)
The aromatic rings and polar groups of this compound make it a candidate for engaging in various intermolecular interactions, such as π-π stacking, hydrogen bonding (with suitable partners), and halogen bonding. Molecular modeling can be used to explore how this molecule interacts with other molecules, including potential host molecules in supramolecular chemistry. frontiersin.org
For instance, the electron-rich phenoxy rings could interact favorably with electron-deficient aromatic systems. The bromine atom can act as a halogen bond donor, interacting with Lewis bases. Computational docking studies could be performed to predict how this compound might bind to the cavity of a host molecule like a cyclodextrin (B1172386) or a calixarene. These studies calculate the binding affinity and identify the most stable binding poses, providing insights into the potential for forming host-guest complexes. nih.govresearchgate.net
Table 4: Predicted Interaction Energies with a Model Host Molecule (Cyclodextrin)
| Interaction Type | Predicted Binding Energy (kcal/mol) | Key Contributing Forces |
| Inclusion of bromophenyl group | -5.2 | van der Waals forces, hydrophobic effect |
| Inclusion of phenoxyphenyl group | -7.8 | van der Waals forces, hydrophobic effect, π-π interactions |
Note: These values are illustrative of what could be obtained from molecular docking simulations.
Theoretical Spectroscopic Analysis for Mechanistic Insights (e.g., vibrational modes, electronic transitions in reaction intermediates)
Computational methods can predict various spectroscopic properties of this compound, which can be invaluable for interpreting experimental spectra and gaining mechanistic insights. nih.govrsc.org
Time-Dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectrum (UV-Vis), predicting the wavelengths of maximum absorption and the nature of the electronic transitions involved (e.g., π→π* transitions within the aromatic rings). semanticscholar.org
Calculations of vibrational frequencies can predict the infrared (IR) and Raman spectra. mdpi.com By analyzing the vibrational modes associated with specific spectral peaks, it is possible to identify the characteristic vibrations of the functional groups in the molecule, such as the C=O stretch of the ester and the C-O stretches of the ether linkages. This can be particularly useful for tracking the progress of a reaction by observing the appearance or disappearance of specific vibrational bands corresponding to reactants, intermediates, and products. chemrxiv.orgchemrxiv.org
Table 5: Predicted Vibrational Frequencies and Electronic Transitions
| Spectroscopic Feature | Predicted Wavenumber/Wavelength | Assignment |
| IR: C=O stretch | ~1750 cm⁻¹ | Ester carbonyl group |
| IR: C-O-C stretch (ether) | ~1240 cm⁻¹ | Aryl-ether linkage |
| UV-Vis: λ_max | ~275 nm | π→π* transition in aromatic rings |
Note: These are typical values expected for the functional groups present in the molecule.
Environmental Transformation and Abiotic/biotic Degradation of 4 Bromophenyl 2 4 Phenoxyphenoxy Acetate
Hydrolytic Degradation Pathways and Kinetics
Hydrolysis is a key abiotic degradation pathway for many organic esters in aquatic environments. For 4-Bromophenyl 2-(4-phenoxyphenoxy)acetate, the ester linkage is a primary site for hydrolytic cleavage. This reaction would yield 4-bromophenol (B116583) and 2-(4-phenoxyphenoxy)acetic acid. The rate of hydrolysis is significantly influenced by pH and temperature.
Interactive Data Table: Hydrolytic Stability of Structurally Similar Compounds
| Compound | pH | Temperature (°C) | Half-life (days) |
| Fenoxycarb (B1672525) | 5 | Not Specified | 1,406 |
| Fenoxycarb | 7 | Not Specified | 3,136 |
| Fenoxycarb | 9 | Not Specified | 4,101 |
Photolytic Degradation Mechanisms Under Environmental Conditions
Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light, particularly in the ultraviolet spectrum of sunlight. For aromatic compounds like this compound, photolysis can be a significant degradation route in surface waters and on soil surfaces. The presence of chromophores, such as the phenyl rings and the bromine atom, suggests that this compound is likely to absorb solar radiation, leading to its degradation.
The photolytic degradation of this compound can proceed through several mechanisms. Direct photolysis involves the direct absorption of light by the molecule, leading to bond cleavage. The carbon-bromine bond is often susceptible to photolytic cleavage in brominated aromatic compounds, which could lead to debromination. Additionally, the ether linkages and the ester group can also be targets for photodegradation. Indirect photolysis can also occur, mediated by photosensitizing agents present in the environment, such as humic acids, which absorb light and transfer the energy to the target compound, or by reacting with photochemically generated reactive oxygen species.
Studies on related compounds support the likelihood of photolysis. For instance, fenoxycarb undergoes rapid photodegradation in pure and natural water, with half of the initial amount breaking down within 5 hours. piat.org.nz The aqueous photodegradation half-life of fenoxycarb at pH 7 under artificial sunlight was determined to be 18-23 days. piat.org.nz Similarly, polybrominated diphenyl ethers (PBDEs), which share the brominated phenyl ether structure, are also known to undergo photolytic degradation, often through debromination. nih.gov
Oxidative Degradation Processes Mediated by Environmental Oxidants
Oxidative degradation in the environment is primarily driven by reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which are highly reactive and can initiate the breakdown of a wide range of organic compounds. These radicals are naturally formed in sunlit surface waters and in the atmosphere. The aromatic rings and ether linkages of this compound are susceptible to attack by hydroxyl radicals.
The reaction of hydroxyl radicals with the aromatic rings can lead to the formation of hydroxylated intermediates. Subsequent reactions can result in ring cleavage and further degradation. The ether linkages can also be cleaved through oxidative processes. Advanced oxidation processes (AOPs), which are used in water treatment, rely on the generation of hydroxyl radicals to degrade persistent organic pollutants, demonstrating the effectiveness of this degradation pathway.
Microbial Biotransformation Pathways and Metabolite Identification in Environmental Matrices
Microbial biotransformation is a crucial process in the environmental degradation of many organic compounds. Microorganisms in soil and water can utilize organic chemicals as a source of carbon and energy, leading to their breakdown. The biotransformation of this compound would likely involve initial enzymatic reactions such as ester hydrolysis, ether cleavage, and dehalogenation.
The ester linkage is a common target for microbial enzymes, which would hydrolyze it to 4-bromophenol and 2-(4-phenoxyphenoxy)acetic acid. These initial metabolites can then undergo further degradation. For instance, 4-bromophenol can be degraded by certain bacteria. nih.gov The phenoxy-phenoxy moiety can be cleaved by etherase enzymes. The degradation of the resulting aromatic rings often proceeds through hydroxylation followed by ring cleavage.
The insecticide pyriproxyfen (B1678527), which has a phenoxy-phenoxy group, degrades rapidly in soil under aerobic conditions, with a half-life of 6.4 to 9.0 days, serving as a carbon source for soil microorganisms. piat.org.nz Its aerobic aquatic metabolic half-life was determined to be between 16.2 and 20.8 days. piat.org.nz The degradation of another related compound, fenoxycarb, in soil is also primarily due to microbial action, with a reported field dissipation half-life of 14-45 days. piat.org.nz
Interactive Data Table: Microbial Degradation of Structurally Similar Compounds in Soil
| Compound | Soil Condition | Half-life (days) |
| Pyriproxyfen | Aerobic | 6.4 - 9.0 |
| Fenoxycarb | Field | 14 - 45 |
Sorption and Transport Phenomena of this compound in Soil and Aquatic Systems
The transport and distribution of this compound in the environment are largely controlled by its sorption to soil and sediment particles. Sorption, the process by which a chemical binds to a solid surface, reduces its concentration in the aqueous phase and limits its mobility. The extent of sorption is influenced by the physicochemical properties of the compound and the characteristics of the soil or sediment, such as organic matter content, clay content, and pH.
Compounds with a phenoxy structure, such as phenoxy herbicides, tend to adsorb to soil organic matter and iron oxides. researchgate.net The sorption of these herbicides is also influenced by soil pH. mdpi.com Fenoxycarb, with its phenoxy-phenoxy structure, has low water solubility and readily adsorbs to soil surfaces, giving it a low potential for leaching. piat.org.nz Similarly, pyriproxyfen also tends to adsorb to suspended organic matter. piat.org.nz Given the structural similarities, this compound is expected to exhibit moderate to strong sorption to soil and sediment, which would limit its mobility in the environment.
Long-Term Environmental Fate Modeling and Prediction
Environmental fate models are computational tools used to predict the distribution and persistence of chemicals in the environment. These models integrate information on a chemical's physical and chemical properties with data on its degradation rates and the characteristics of the environmental system. While specific modeling studies for this compound are not available, its environmental fate can be predicted using quantitative structure-activity relationship (QSAR) models and fugacity-based models.
These models would use the compound's estimated properties, such as its octanol-water partition coefficient (Kow), water solubility, and vapor pressure, to predict its partitioning between air, water, soil, and sediment. Degradation half-lives for hydrolysis, photolysis, and biodegradation, estimated from data on analogous compounds, would be used to predict its persistence. Such models can provide valuable insights into the long-term environmental behavior of this compound and help to identify the environmental compartments where it is most likely to accumulate. For example, fugacity-based models have been used to evaluate the environmental fate of polybrominated diphenyl ethers, indicating their high affinity for partitioning into sediments and soils. nih.govresearchgate.net
Applications of 4 Bromophenyl 2 4 Phenoxyphenoxy Acetate As a Chemical Intermediate or Scaffold
Utilization in the Synthesis of Complex Organic Molecules and Pharmaceutical Precursors
The structure of 4-Bromophenyl 2-(4-phenoxyphenoxy)acetate suggests its potential as a versatile intermediate in organic synthesis. The presence of a bromine atom on the phenyl ring allows for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in creating carbon-carbon and carbon-heteroatom bonds, which are crucial steps in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).
The ester group can be hydrolyzed to yield 4-bromophenol (B116583) and 2-(4-phenoxyphenoxy)acetic acid, both of which can be valuable precursors. For instance, derivatives of 4-bromophenol are used in the synthesis of various pharmaceuticals. The 2-(4-phenoxyphenoxy)acetic acid moiety contains a diaryl ether linkage, a common structural motif in many biologically active compounds.
Role in Materials Science for the Development of Functional Polymers or Monomers
In materials science, the bifunctional nature of this compound makes it a candidate for the synthesis of functional polymers. The bromophenyl group can be converted into other reactive groups suitable for polymerization. For example, it could be transformed into a boronic acid or ester for Suzuki polycondensation, or into an alkyne for polymerization via click chemistry.
The diaryl ether component of the molecule is known to impart thermal stability and desirable mechanical properties to polymers such as poly(ether ether ketone) (PEEK) and poly(ether sulfone) (PES). Therefore, incorporating this scaffold into a polymer backbone could lead to materials with enhanced performance characteristics.
As a Model Compound for Understanding Ester Reactivity and Structure-Reactivity Principles
This compound serves as an interesting model for studying ester reactivity. The electronic effects of the 4-bromophenyl group (an electron-withdrawing group) and the 2-(4-phenoxyphenoxy)acetyl group can influence the rate of ester hydrolysis or transesterification reactions.
By comparing its reactivity to similar esters with different substituents on the phenyl ring (e.g., electron-donating groups), researchers can gain insights into structure-reactivity relationships. For example, studies on related compounds like p-nitrophenyl acetate (B1210297) have been used to investigate reaction kinetics and the effects of substituents on reaction rates. researchgate.netnih.gov Such studies are fundamental to understanding and predicting chemical behavior.
Development of Novel Chemical Reagents or Catalysts Based on the this compound Scaffold
The scaffold of this compound could potentially be modified to create novel reagents or catalysts. The bromine atom can be replaced through organometallic chemistry to introduce catalytically active metal centers. Furthermore, the phenoxyphenoxy portion of the molecule could be functionalized to create ligands for transition metal catalysis. The development of new catalysts is a key area of chemical research, aiming to improve the efficiency and selectivity of chemical reactions.
Advanced Research Trends and Future Prospects for 4 Bromophenyl 2 4 Phenoxyphenoxy Acetate
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of complex organic molecules is increasingly benefiting from the adoption of flow chemistry and automated platforms. nih.gov For a compound like 4-Bromophenyl 2-(4-phenoxyphenoxy)acetate, these technologies could offer significant advantages over traditional batch synthesis. A hypothetical flow synthesis setup could involve the continuous feeding of precursors, such as a salt of 4-phenoxyphenol (B1666991) and an activated derivative of 2-(4-bromophenyl)acetic acid, into a microreactor. This approach would allow for precise control over reaction parameters like temperature, pressure, and residence time, potentially leading to higher yields, improved purity, and enhanced safety. nih.gov
Automated synthesis platforms, which can be integrated with flow reactors, could further streamline the process. nih.gov These systems can perform multi-step reactions, purifications, and analyses with minimal human intervention. synthiaonline.com For instance, an automated platform could be programmed to synthesize a library of derivatives of this compound by systematically varying the starting materials. This high-throughput approach would be invaluable for structure-activity relationship (SAR) studies in medicinal chemistry or for screening new materials with desired properties.
Table 1: Potential Advantages of Flow Chemistry for this compound Synthesis
| Parameter | Traditional Batch Synthesis | Flow Chemistry |
| Heat Transfer | Often inefficient, leading to hotspots and side reactions. | Superior heat exchange due to high surface-area-to-volume ratio. |
| Mass Transfer | Can be limited, affecting reaction rates and yields. | Enhanced mass transfer, leading to faster and more efficient reactions. |
| Safety | Handling of large quantities of hazardous materials poses risks. | Smaller reaction volumes at any given time reduce safety hazards. |
| Scalability | Scaling up can be challenging and may require re-optimization. | Straightforward scalability by running the system for longer periods. |
| Reproducibility | Can be variable between batches. | High degree of control leads to excellent reproducibility. |
Emerging Spectroscopic and Analytical Techniques for In-Situ Monitoring of Reactions Involving the Compound
Real-time monitoring of chemical reactions is crucial for understanding reaction mechanisms, optimizing conditions, and ensuring process control. For the synthesis of this compound, several emerging spectroscopic and analytical techniques could be employed for in-situ monitoring.
Process Analytical Technology (PAT) tools, such as in-line Fourier-transform infrared (FTIR) and Raman spectroscopy, could provide real-time data on the concentration of reactants, intermediates, and the final product. researchgate.net These techniques are non-invasive and can be directly integrated into a flow reactor or a batch vessel. Furthermore, advanced NMR techniques, such as rapid-injection NMR, could offer detailed structural information on transient intermediates that might be difficult to isolate and characterize using conventional methods. researchgate.net Mass spectrometry-based techniques, like ReactIR, could also be used to follow the reaction progress by monitoring the mass-to-charge ratio of the species in the reaction mixture.
Green and Sustainable Chemistry Initiatives in the Research and Application of this compound
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of this compound, several green and sustainable initiatives could be explored. The use of microwave-assisted synthesis, for example, has been shown to accelerate reaction rates, improve yields, and reduce energy consumption in the synthesis of related phenoxyacetic acid derivatives. farmaciajournal.com
Other green chemistry approaches could include the use of environmentally benign solvents, such as water or supercritical fluids, and the development of catalytic methods that minimize the generation of waste. For instance, instead of stoichiometric reagents, catalytic amounts of a reusable solid acid or base could be employed for the esterification step. The principles of atom economy would also be a key consideration, designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Challenges and Opportunities in Targeted Synthesis and Functional Modification
The targeted synthesis of this compound and its derivatives presents both challenges and opportunities. A key challenge lies in the selective functionalization of the molecule. The presence of multiple aromatic rings offers several positions for modification, and achieving regioselectivity can be difficult. For example, electrophilic aromatic substitution reactions could occur on either of the phenyl rings or the phenoxy-substituted ring.
However, these challenges also create opportunities for creating a diverse range of new molecules with potentially unique properties. For instance, the bromine atom on the phenyl ring serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions would allow for the introduction of a wide array of substituents, leading to the generation of novel compounds for various applications. rsc.org Functional modifications of the ester group, such as hydrolysis to the corresponding carboxylic acid or amidation, could also be explored to further expand the chemical space around this scaffold.
Potential for Exploration in Novel Chemical Spaces and Interdisciplinary Research
The exploration of novel chemical spaces is a key driver of innovation in drug discovery and materials science. nih.govfigshare.com The structure of this compound, with its combination of a bromophenyl group, an ester linkage, and a phenoxyphenoxy moiety, suggests potential for exploration in several interdisciplinary research areas.
In medicinal chemistry, this compound could serve as a scaffold for the development of new therapeutic agents. The phenoxyphenoxy motif is present in some biologically active molecules, and the bromophenyl group can be a key feature for interactions with biological targets. researchgate.net In materials science, the rigid, aromatic structure of the molecule suggests potential applications in the development of new liquid crystals, polymers, or organic electronic materials. The bromine atom could also be utilized for the synthesis of flame-retardant materials. Further interdisciplinary research could involve computational studies to predict the properties and potential applications of this compound and its derivatives, guiding experimental efforts towards the most promising areas.
Q & A
Q. What are common synthetic routes for 4-bromophenyl 2-(4-phenoxyphenoxy)acetate?
- Methodological Answer : The synthesis typically involves esterification between 4-bromophenol and 2-(4-phenoxyphenoxy)acetic acid. A two-step approach is often employed:
Formation of the acetic acid derivative : React 4-phenoxyphenol with chloroacetic acid under basic conditions (e.g., K₂CO₃) to yield 2-(4-phenoxyphenoxy)acetic acid .
Esterification : Couple the acid with 4-bromophenol using carbodiimide coupling agents (e.g., DCC/DMAP) or acid chlorides. Reaction conditions (temperature, solvent polarity) must be optimized to avoid side products like hydrolysis or dimerization .
Q. How is the compound characterized structurally?
- Methodological Answer : Structural elucidation relies on:
- NMR spectroscopy : ¹H and ¹³C NMR identify aromatic protons (δ 6.8–7.5 ppm for bromophenyl/phenoxy groups) and ester carbonyl signals (δ ~170 ppm) .
- X-ray crystallography : Single-crystal diffraction (using SHELX software ) resolves bond lengths and angles, particularly the planarity of the phenoxy-bromophenyl system.
- Mass spectrometry : High-resolution MS confirms molecular weight (C₂₀H₁₅BrO₅, ~415.2 g/mol) and isotopic patterns for bromine .
Q. What are its primary applications in medicinal chemistry?
- Methodological Answer : The bromophenyl and phenoxy groups enhance lipophilicity and receptor binding, making it a candidate for:
- Anticancer agents : As a scaffold for kinase inhibitors, leveraging bromine’s electronegativity to disrupt ATP-binding pockets .
- Anti-inflammatory probes : Phenoxyacetate esters are known COX-2 inhibitors; bromine substitution may modulate selectivity .
Advanced Research Questions
Q. How can regioselectivity challenges during synthesis be addressed?
- Methodological Answer : Competing O- vs. C-alkylation in phenoxyacetic acid formation is mitigated by:
- Solvent choice : Polar aprotic solvents (e.g., DMF) favor O-alkylation .
- Temperature control : Lower temperatures (0–5°C) reduce side reactions .
- Catalyst optimization : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yield .
Q. How to resolve contradictions in crystallographic vs. spectroscopic data?
- Methodological Answer : Discrepancies between X-ray (e.g., dihedral angles) and NMR (e.g., coupling constants) may arise from:
Q. What computational methods predict its reactivity in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:
Q. How to assess its metabolic stability in vitro?
- Methodological Answer : Use microsomal assays (e.g., human liver microsomes):
- Phase I metabolism : Monitor demethylation or ester hydrolysis via LC-MS/MS .
- CYP450 inhibition : Competitive binding assays with fluorogenic substrates (e.g., CYP3A4) .
Q. What strategies improve its stability under acidic conditions?
- Methodological Answer : Degradation via ester hydrolysis is minimized by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
